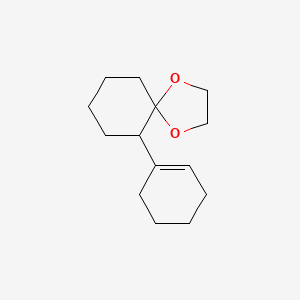
6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(45)decane is an organic compound with the molecular formula C13H20O2 It features a spirocyclic structure, which is a unique arrangement where two rings share a single atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane typically involves the reaction of cyclohexene with a suitable diol under acidic conditions to form the spirocyclic structure. One common method involves the use of 1,2-diol and an acid catalyst to facilitate the formation of the dioxaspiro ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would typically include the purification of the final product through distillation or recrystallization to achieve the desired purity levels.
化学反应分析
Types of Reactions
6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spiro compounds.
科学研究应用
6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-(4,4-Dimethyl-1-cyclohexen-1-yl)propanal: Known for its use in perfumery and flavoring.
Tricyclo[5.2.1.0]-decane-8-ethyl ether: Used in fragrance mixtures.
Uniqueness
6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific molecular interactions.
生物活性
6-(1-Cyclohexen-1-yl)-1,4-dioxaspiro(4.5)decane is a compound characterized by its unique spirocyclic structure, which has drawn interest in various fields of research, particularly in medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant studies, case reports, and available data on its pharmacological effects.
- Molecular Formula : C14H22O2
- Molar Mass : 222.32 g/mol
- CAS Number : 57090-94-5
- EINECS Number : 260-557-2
The compound's structure features a bicyclic dioxaspiro system, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds within the dioxaspiro family exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The specific biological activities of this compound have not been extensively documented in literature; however, related compounds provide insights into its potential effects.
Antimicrobial Activity
Several studies have indicated that dioxaspiro compounds possess antimicrobial properties. For instance:
- A study demonstrated that similar spiroketals exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
This suggests that this compound may also exhibit similar antimicrobial effects, warranting further investigation.
Anti-inflammatory Effects
Compounds with spirocyclic structures have shown promise in reducing inflammation:
- Research on related dioxaspiro compounds revealed their ability to inhibit pro-inflammatory cytokines in vitro, suggesting a potential mechanism for anti-inflammatory activity .
This property could be beneficial in treating conditions characterized by chronic inflammation.
Anticancer Potential
The anticancer activity of dioxaspiro compounds has been explored in various studies:
- A study highlighted that certain derivatives of dioxaspiro compounds induced apoptosis in cancer cell lines through the activation of caspase pathways .
While direct studies on this compound are lacking, its structural similarities to other active compounds suggest a potential for anticancer activity.
Table 1: Summary of Biological Activities of Dioxaspiro Compounds
属性
CAS 编号 |
57090-94-5 |
|---|---|
分子式 |
C14H22O2 |
分子量 |
222.32 g/mol |
IUPAC 名称 |
6-(cyclohexen-1-yl)-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C14H22O2/c1-2-6-12(7-3-1)13-8-4-5-9-14(13)15-10-11-16-14/h6,13H,1-5,7-11H2 |
InChI 键 |
DWOHCTQVVVIMLI-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=CC1)C2CCCCC23OCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















